molecular formula C14H10Cl2N4 B4427661 1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE

1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B4427661
M. Wt: 305.2 g/mol
InChI Key: UEZXZFMKKXVNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of two chlorophenyl groups and a methyl group attached to the tetrazole ring

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-9-6-7-10(15)8-13(9)20-14(17-18-19-20)11-4-2-3-5-12(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZXZFMKKXVNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenylhydrazine and 2-chlorobenzonitrile.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the tetrazole ring. This is usually achieved by heating the reactants in the presence of a suitable catalyst and solvent.

    Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:

    1-Phenyl-5-(2-chlorophenyl)-1H-tetrazole: This compound lacks the methyl group present in 1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE, which may affect its chemical properties and reactivity.

    1-(5-Bromo-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
1-(5-CHLORO-2-METHYLPHENYL)-5-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE

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